molecular formula C16H27N3O3S2 B5907471 METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE

METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE

Cat. No.: B5907471
M. Wt: 373.5 g/mol
InChI Key: FCPZVOSBFBXBCJ-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE is a complex organic compound with a unique structure that includes multiple functional groups such as imidazole, thioether, and ester. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the thioether and ester groups. Common reagents used in these reactions include methyl iodide, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the ester group produces alcohols.

Scientific Research Applications

METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, affecting enzymatic activities and cellular processes. The thioether group can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]BUTANOATE: Similar structure but with a shorter carbon chain.

    METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]HEXANOATE: Similar structure but with a longer carbon chain.

Uniqueness

METHYL 4-METHYL-2-[2-({4-METHYL-5-[2-(METHYLSULFANYL)ETHYL]-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]PENTANOATE is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-methyl-2-[[2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3S2/c1-10(2)8-13(15(21)22-4)18-14(20)9-24-16-17-11(3)12(19-16)6-7-23-5/h10,13H,6-9H2,1-5H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPZVOSBFBXBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(CC(C)C)C(=O)OC)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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